4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione
Description
4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione is a quinazoline derivative characterized by a heterocyclic quinazoline core substituted with a 3,4-difluoroanilino group at position 4, methoxy groups at positions 6 and 7, and a thione moiety at position 2. The presence of fluorine atoms in the anilino group enhances metabolic stability and bioavailability, while the thione group may influence hydrogen-bonding interactions with biological targets .
Properties
CAS No. |
902503-30-4 |
|---|---|
Molecular Formula |
C16H13F2N3O2S |
Molecular Weight |
349.36 |
IUPAC Name |
4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C16H13F2N3O2S/c1-22-13-6-9-12(7-14(13)23-2)20-16(24)21-15(9)19-8-3-4-10(17)11(18)5-8/h3-7H,1-2H3,(H2,19,20,21,24) |
InChI Key |
LWJIHRYRMURURS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC(=C(C=C3)F)F)OC |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The compound contains a 3,4-difluoroaniline moiety, which is often used in the synthesis of various bioactive compounds.
Mode of Action
It’s known that 3,4-difluoroaniline, a component of the compound, can be used in the synthesis of (3,4-disfluoro)phenylquione. The interaction of this compound with its targets and the resulting changes would depend on the specific biological context.
Biological Activity
4-(3,4-Difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of receptor tyrosine kinases. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Quinazoline Core : The initial step often involves the condensation of 3,4-difluoroaniline with appropriate methoxy-substituted precursors to form the quinazoline ring.
- Thionation : The introduction of the thione group is achieved through reaction with sulfur sources under acidic or basic conditions.
The compound primarily acts as an inhibitor of receptor tyrosine kinases (RTKs) , which are critical in cell signaling pathways that regulate cell growth and differentiation. By inhibiting these kinases, the compound can potentially suppress tumor growth and proliferation.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance:
- Inhibition of EGF Receptor : Similar compounds have shown to inhibit the epidermal growth factor (EGF) receptor tyrosine kinase, which is implicated in various cancers. Studies report that derivatives like 4-(3-bromoanilino)-6,7-dimethoxyquinazoline have demonstrated high potency against EGF receptor activity .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Anti-proliferative Effects : Cell line assays indicate that this compound can reduce cell viability in various cancer cell lines, including A431 (epidermoid carcinoma) and SKOV-3 (ovarian carcinoma) .
Study 1: EGF Receptor Inhibition
A study examining the structure-activity relationship (SAR) of quinazoline derivatives found that modifications at the aniline position significantly enhanced EGF receptor inhibition. The compound in focus exhibited IC50 values comparable to established inhibitors .
Study 2: In Vivo Efficacy
In vivo studies using BALB/c nude mice injected with human cancer cells showed that treatment with the compound led to a significant reduction in tumor size compared to controls. This suggests that the compound not only inhibits tumor growth but may also induce apoptosis in cancer cells .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Quinazoline Derivatives
Quinazoline derivatives share a common core structure but exhibit diverse biological and physicochemical properties based on substituent variations. Below is a detailed comparison with structurally similar compounds identified in the literature (Table 1).
Table 1: Structural and Functional Comparison of Selected Quinazoline Derivatives
Key Research Findings and Implications
Impact of Substituent Chemistry
- Fluorine vs. Chlorine: The 3,4-difluoroanilino group in the target compound offers superior metabolic stability compared to chloro-substituted analogs (e.g., 2-(3,4-dichloroanilino)-...), as fluorine’s electronegativity and small atomic radius reduce susceptibility to oxidative degradation .
- Thione vs.
- Methoxy Groups: The 6,7-dimethoxy substituents increase hydrophilicity relative to nonpolar groups (e.g., bromo in 6-bromo-3-phenyl-...), improving solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
